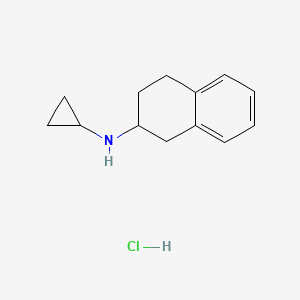
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride
Overview
Description
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride (CAS No. 1246094-94-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse scientific literature.
- Molecular Formula : C13H18ClN
- Molar Mass : 223.74 g/mol
- CAS Number : 1246094-94-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and tetrahydronaphthalene moieties. The specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds within the same structural class. For instance, derivatives similar to Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine have demonstrated significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines. For example:
- Compounds with similar structures exhibited IC50 values in the micromolar range (less than 10 µM), indicating effective inhibition of cancer cell proliferation .
- Specific studies have indicated preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- E3 Ubiquitin Ligases : Recent research suggests that compounds with similar structures can modulate E3 ligases involved in the ubiquitin-proteasome system . This modulation can affect protein degradation pathways critical in cancer progression.
- Receptor Interactions : The compound may also interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and apoptosis resistance in colorectal cancer models .
Case Studies and Research Findings
Properties
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1;/h1-4,12-14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXMDAZNOJXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















